![molecular formula C16H24ClN3OS B4741138 4-(4-chlorobenzyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide](/img/structure/B4741138.png)
4-(4-chlorobenzyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide
説明
4-(4-chlorobenzyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide, also known as ML218, is a small molecule that has been extensively studied by scientists due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
作用機序
4-(4-chlorobenzyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide selectively binds to the KCNQ2/3 potassium channels, which are primarily expressed in the brain and play a crucial role in regulating neuronal excitability. By binding to these channels, this compound enhances their activity, leading to increased neuronal firing and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have potential therapeutic applications in diabetes by regulating insulin secretion.
実験室実験の利点と制限
One of the main advantages of using 4-(4-chlorobenzyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the KCNQ2/3 potassium channels, which allows for specific targeting of these channels in neuronal cells. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research involving 4-(4-chlorobenzyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent analogs of this compound that could be used in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
科学的研究の応用
4-(4-chlorobenzyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It acts as a selective inhibitor of the KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of these channels, leading to increased neuronal firing and improved cognitive function.
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3OS/c1-21-12-2-7-18-16(22)20-10-8-19(9-11-20)13-14-3-5-15(17)6-4-14/h3-6H,2,7-13H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMIUDYJJWYKMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCN(CC1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。